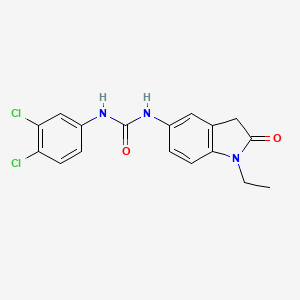

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of dichlorophenyl and indolinone moieties in its structure suggests potential biological activity and utility in drug design.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 1-ethyl-2-oxoindoline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The purification of the final product is typically achieved through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its biological activity.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research has indicated that 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

2. Inhibition of Protein Kinases

This compound has been identified as a potent inhibitor of specific protein kinases involved in cancer progression. For instance, it has been shown to inhibit the activity of the PDGF receptor, which plays a crucial role in tumor growth and metastasis . The inhibition of such kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.

3. Neuroprotective Effects

Recent studies have suggested that this compound may also possess neuroprotective effects. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

1. Herbicidal Properties

The compound has been evaluated for its herbicidal activity against various weed species. In field trials, it demonstrated effective control over both broadleaf and grassy weeds, making it a potential candidate for developing new herbicides . Its selective action could minimize damage to crops while effectively managing weed populations.

2. Plant Growth Regulation

this compound has also been studied for its role as a plant growth regulator. It was found to enhance root development and increase biomass in certain crops when applied at specific concentrations . This application could lead to improved yields and more efficient agricultural practices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer activity | Induced apoptosis in cancer cell lines; inhibited cell proliferation. |

| Agricultural Sciences | Herbicidal efficacy | Effective against broadleaf and grassy weeds; potential for new herbicide formulation. |

| Neuroscience Letters | Neuroprotective effects | Reduced oxidative stress in neuronal cells; potential applications in neurodegenerative diseases. |

Mécanisme D'action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea: Similar structure with a methyl group instead of an ethyl group.

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-3-yl)urea: Similar structure with a different position of the urea linkage.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity. The presence of both dichlorophenyl and indolinone moieties provides a distinct profile that can be exploited for various applications.

Activité Biologique

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structural features, including the dichlorophenyl and indolinone moieties, suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dichlorophenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea, with the molecular formula C17H15Cl2N3O2. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity.

Potential Mechanisms Include:

- Enzyme Inhibition: Binding to the active site of enzymes involved in various metabolic pathways.

- Receptor Modulation: Altering receptor function by interacting with binding sites.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of urea derivatives similar to this compound. For instance:

- Cell Line Studies: In vitro evaluations have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

- Structure Activity Relationship (SAR): Modifications in the indolinone structure have been linked to enhanced biological potency against various cancer types .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial pathogens and have shown promising results in inhibiting growth through various mechanisms.

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes that play critical roles in disease progression. For example:

- Kinase Inhibition: Some studies indicate that urea derivatives can inhibit kinases involved in cell signaling pathways related to cancer proliferation.

Case Study 1: Anticancer Evaluation

A study conducted on a series of urea derivatives including this compound reported significant anticancer activity against multiple human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit certain kinases associated with tumor growth. This inhibition was linked to decreased cell viability in vitro .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | Methyl instead of ethyl group | Moderate anticancer activity |

| 1-(3,4-Dichlorophenyl)-3-(1-cyclopropylindolin)urea | Cyclopropyl substitution | Enhanced enzyme inhibition |

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O2/c1-2-22-15-6-4-11(7-10(15)8-16(22)23)20-17(24)21-12-3-5-13(18)14(19)9-12/h3-7,9H,2,8H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGJHXJLEVXBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.